molecular formula C14H9Cl2N3S B6347579 4-(3,4-Dichlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine CAS No. 1354922-62-5

4-(3,4-Dichlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

Cat. No. B6347579
CAS RN: 1354922-62-5
M. Wt: 322.2 g/mol
InChI Key: ISVGVSSTTGJMLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dichlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine (4-DCPMT) is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. 4-DCPMT has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-fungal properties. Additionally, 4-DCPMT has been investigated for its potential use as an antidepressant and anticonvulsant.

Scientific Research Applications

4-(3,4-Dichlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been studied for its potential applications in the field of medicinal chemistry. In particular, it has been investigated for its anti-inflammatory, anti-tumor, and anti-fungal properties. Additionally, 4-(3,4-Dichlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been studied for its potential use as an antidepressant and anticonvulsant.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and cell death. Additionally, 4-(3,4-Dichlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine may act as an inhibitor of certain neurotransmitters involved in the regulation of mood.
Biochemical and Physiological Effects
In vitro studies have shown that 4-(3,4-Dichlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine can inhibit the activity of certain enzymes involved in inflammation and cell death. Additionally, 4-(3,4-Dichlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been shown to possess anti-tumor and anti-fungal properties. In vivo studies have demonstrated that 4-(3,4-Dichlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine can reduce the severity of inflammation and can also act as an antidepressant and anticonvulsant.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3,4-Dichlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine in laboratory experiments include its relatively low cost and ease of synthesis. Additionally, its anti-inflammatory, anti-tumor, and anti-fungal properties make it a promising compound for the study of various diseases. However, the mechanism of action of 4-(3,4-Dichlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is not yet fully understood, which may limit its use in certain experiments.

Future Directions

For 4-(3,4-Dichlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine research include further investigation into its mechanism of action and potential applications in the treatment of various diseases. Additionally, further studies should be conducted to determine the safety and efficacy of 4-(3,4-Dichlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine in clinical settings. Additionally, further research should be conducted to explore the potential use of 4-(3,4-Dichlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine in the treatment of other diseases, such as cancer and neurological disorders. Finally, further studies should be conducted to explore the potential use of 4-(3,4-Dichlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine as an antidepressant and anticonvulsant.

Synthesis Methods

4-(3,4-Dichlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is synthesized by the reaction of 4-chlorophenylthiophene-2-amine with 3,4-dichlorophenol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction of these two compounds produces a mixture of 4-(3,4-Dichlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine and 4-chlorophenylthiophene-2-ol, which can be separated by column chromatography.

properties

IUPAC Name

4-(3,4-dichlorophenyl)-6-thiophen-2-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3S/c15-9-4-3-8(6-10(9)16)11-7-12(19-14(17)18-11)13-2-1-5-20-13/h1-7H,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVGVSSTTGJMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=NC(=C2)C3=CC(=C(C=C3)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dichlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

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